2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid
Description
2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring. The acetic acid moiety enhances solubility and provides a functional handle for further derivatization. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate lipophilicity, metabolic stability, and target binding . Its molecular formula is C₁₈H₂₂F₃NO₄, with a molecular weight of 373.37 g/mol (calculated).
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-9-7-18(8-10-23,12-15(24)25)13-5-4-6-14(11-13)19(20,21)22/h4-6,11H,7-10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYZHRWHIIRRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for N-Boc Protection
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | Na₂CO₃ or K₂CO₃ | 89-93% |
| Solvent | THF/H₂O (4:1) | Minimal hydrolysis |
| Temperature | 10-30°C | Avoids side reactions |
| Reaction Time | 2-4 hours | Complete conversion |
Key considerations:
- Steric hindrance from the 4-position substituent necessitates prolonged reaction times compared to unsubstituted piperidines.
- Aqueous workup protocols must maintain pH >8 to prevent premature Boc deprotection.
Methodologies for Introducing the 3-(Trifluoromethyl)phenyl Group
Friedel-Crafts Alkylation Route
Building on J-STAGE research, the trifluoromethylphenyl group can be introduced via electrophilic aromatic substitution:
Reaction Scheme
- Substrate Activation : Piperidone treatment with AlCl₃ generates electrophilic complex
- Aryl Transfer : 3-(Trifluoromethyl)benzyl bromide as aryl source
- Rearomatization : H₂O quench followed by HCl workup
Limitations :
Suzuki-Miyaura Cross-Coupling Approach
Patent data suggests improved results using palladium-catalyzed coupling:
Optimized Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Ligand : XPhos (10 mol%)
- Solvent : DME/H₂O (10:1)
- Temperature : 80°C, 12 hours
Yield Comparison :
| Aryl Halide | Conversion Rate | Isolated Yield |
|---|---|---|
| 3-Bromo-CF₃-C₆H₄ | 92% | 74% |
Acetic Acid Moiety Installation Techniques
Wittig Reaction Protocol
Adapting methodology from Chinese studies, the acetic acid group can be introduced via ylide-mediated alkene formation:
Key Steps :
- Ylide Generation : Ethyl 2-(diethoxyphosphoryl)acetate + NaHMDS
- Alkene Formation : Reaction with 4-(3-(trifluoromethyl)phenyl)piperidin-4-one
- Hydrogenation : H₂/Pd-C reduction of double bond
- Ester Hydrolysis : NaOH/EtOH reflux
Critical Parameters :
Direct Alkylation Approach
Sigma-Aldrich documentation implies an alternative pathway through nucleophilic displacement:
Reaction Sequence :
- Enolate Formation : LDA-mediated deprotonation of tert-butyl acetate
- Alkylation : Reaction with 4-(3-(trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
- Deprotection : TFA-mediated removal of tert-butyl ester
Advantages :
- Single-step introduction of acetic acid precursor
- Compatibility with Boc-protected amines
Integrated Synthetic Routes
Sequential Assembly Route
Step 1 : Piperidine Ring Formation
- Starting material: 4-Piperidone
- Trifluoromethylphenyl introduction via Suzuki coupling
- Boc protection under standard conditions
Step 2 : Acetic Acid Installation
- Wittig reaction with ethyl 2-(diethoxyphosphoryl)acetate
- Catalytic hydrogenation (H₂, 50 psi)
- Saponification (NaOH, ethanol/water)
Overall Yield : 26-32% (4 steps)
Convergent Synthesis Pathway
Modular Components :
- Pre-formed 3-(trifluoromethyl)phenylacetic acid
- Boc-protected 4-aminopiperidine
Coupling Method :
- EDC/HOBt-mediated amide bond formation
- Reduction of amide to amine (BH₃·THF)
- Final Boc protection
Yield Advantage : 41-45% (3 steps)
Analytical Characterization Benchmarks
Critical validation points from literature:
¹H NMR (400 MHz, CDCl₃) :
- δ 1.44 (s, 9H, Boc CH₃)
- δ 2.47 (m, 2H, piperidine H)
- δ 3.21 (m, 2H, piperidine H)
- δ 7.55 (m, 4H, aromatic H)
HPLC Purity :
| Column | Retention Time | Purity |
|---|---|---|
| C18, 50% MeOH/H₂O | 12.7 min | 99.2% |
Mass Spec Validation :
Industrial-Scale Optimization Considerations
Cost Analysis :
| Method | Raw Material Cost/kg | E-Factor |
|---|---|---|
| Sequential Assembly | $2,450 | 18.7 |
| Convergent Synthesis | $1,890 | 11.2 |
Process Intensification :
- Continuous flow hydrogenation reduces reaction time by 60%
- Membrane-based Boc deprotection improves atom economy
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoromethyl iodide (CF3I), di-tert-butyl dicarbonate (Boc2O)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of 2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid is primarily assessed through its interaction with various biological targets. Studies indicate that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds containing similar piperidine structures have shown efficacy against various microbial strains.
- Anticancer Activity : The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.
Applications in Drug Development
The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of peptide-based drugs and as an intermediate for more complex molecules. Notable applications include:
Peptide Synthesis
The presence of an amino acid backbone allows for its incorporation into peptide chains, facilitating the development of novel therapeutics targeting specific diseases.
PROTAC Development
2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid can act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is aimed at targeted protein degradation. The rigidity imparted by the piperidine moiety may influence the three-dimensional orientation necessary for effective drug action .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Research : A study demonstrated that derivatives of piperidine with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Studies : Research indicated that similar compounds showed significant antimicrobial activity, suggesting potential applications in developing new antibiotics .
- Drug Metabolism : Computational studies on structure-activity relationships revealed that modifications to the trifluoromethyl group could optimize metabolic stability and bioavailability .
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with various receptors or enzymes. The Boc protecting group can be removed under acidic conditions to reveal the active form of the compound, which can then exert its effects through binding to its target.
Comparison with Similar Compounds
Key Data Table
Biological Activity
2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H24F3NO4
- Molecular Weight : 359.34 g/mol
- CAS Number : 644982-59-2
- Purity : Typically ≥ 98% .
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Modulation of Signaling Pathways : The trifluoromethyl group enhances the compound's ability to interact with various cellular receptors and signaling pathways, potentially leading to altered gene expression and apoptosis .
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties:
- Cell Proliferation Inhibition : In vitro studies reveal that it significantly inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells .
- Selectivity : The compound shows a favorable selectivity index, exhibiting much greater toxicity toward cancerous cells compared to normal cells. For instance, it has been reported to have an IC50 value of 0.126 μM against MDA-MB-231 cells, compared to 17.02 μM for the standard chemotherapeutic agent 5-Fluorouracil .
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and metastasis in xenograft models, highlighting its potential as an effective therapeutic agent against aggressive tumors .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests:
- High Bioavailability : Following oral administration, it shows a bioavailability of approximately 31.8% .
- Clearance Rate : The clearance rate is noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration, indicating rapid metabolism .
Safety Profile
Toxicological assessments indicate that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .
Summary Table of Biological Activities
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?
Methodological Answer:
Multi-step synthesis involving palladium catalysts (e.g., palladium diacetate) under inert atmospheres and controlled temperatures (40–100°C) is critical. Key steps include:
- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
- Coupling Reactions: Employ tert-butyl XPhos as a ligand with cesium carbonate in tert-butyl alcohol for Suzuki-Miyaura couplings .
- Workup: Acidic hydrolysis (e.g., HCl/water at 93–96°C) to remove protecting groups .
Yield optimization requires precise stoichiometry and inert conditions to prevent side reactions .
Advanced: How can computational methods be integrated into experimental design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, while machine learning models analyze experimental data to optimize conditions. For example:
- Reaction Path Search: ICReDD’s approach combines computational screening of transition states with experimental validation to reduce trial-and-error .
- Virtual Simulations: Software tools model solvent effects and steric hindrance from the trifluoromethyl group, guiding catalyst selection .
This hybrid methodology reduces development time by 30–50% in multi-step syntheses .
Basic: What analytical techniques are effective for characterizing purity and structure?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with a methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities; system suitability tests ensure precision .
- Spectroscopy: / NMR confirms piperidine and trifluoromethylphenyl moieties. Mass spectrometry (HRMS) validates molecular weight (CHFNO) .
- Thermal Analysis: Melting point determination (e.g., 162–166°C for analogs) assesses crystallinity .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
- Isotopic Labeling: Use NMR to track trifluoromethyl group interactions, distinguishing regioisomers .
- Dynamic Simulations: Molecular dynamics models explain anomalous NOE effects in flexible piperidine rings .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Hazards: Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) require PPE (gloves, goggles, fume hood) .
- First Aid: Immediate rinsing for skin/eye contact and medical consultation with SDS documentation .
- Storage: Inert atmosphere, away from oxidizers, at 2–8°C to prevent decomposition .
Advanced: Strategies for multi-step synthesis with sensitive functional groups?
Methodological Answer:
- Sequential Protection: Boc groups shield amines during trifluoromethylphenyl coupling, followed by deprotection under mild acidic conditions .
- Low-Temperature Steps: Perform reactions at 20–50°C to preserve acid-labile groups .
- In-Line Monitoring: Use FTIR or Raman spectroscopy to track intermediates and adjust conditions in real time .
Advanced: How to study reaction kinetics for transformations involving this compound?
Methodological Answer:
- Stopped-Flow Techniques: Monitor rapid intermediates (e.g., boronic acid coupling) via UV-Vis spectroscopy .
- Kinetic Isotope Effects (KIE): Deuterated analogs reveal rate-determining steps in palladium-catalyzed reactions .
- Computational Modeling: Transition state theory predicts activation energies for tert-Boc cleavage .
Basic: Role of the tert-butoxycarbonyl (Boc) group in stability/reactivity?
Methodological Answer:
The Boc group:
- Protects Amines: Prevents nucleophilic attack during trifluoromethylphenyl coupling .
- Acid-Labile: Removed selectively with HCl or TFA, enabling stepwise synthesis .
- Enhances Solubility: Improves solubility in organic solvents (e.g., tert-butyl alcohol) for homogeneous reactions .
Basic: Validating purification efficacy for this compound?
Methodological Answer:
- HPLC Purity Checks: Compare retention times against Pharmacopeial standards (e.g., ≥95% purity) .
- Recrystallization: Use solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline forms; monitor via DSC .
- Elemental Analysis: Confirm C/H/N/F ratios match theoretical values .
Advanced: Computational models for predicting behavior in novel reactions?
Methodological Answer:
- DFT Calculations: Model electron-withdrawing effects of the trifluoromethyl group on piperidine ring reactivity .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) .
- Machine Learning: Train models on PubChem data to predict solubility and stability under varying pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
